Dichloro vs. Mono-Chloro: Structural Differentiator
DCAT Maleate's core structure, 5,6-dichloro-2-aminotetralin, is explicitly differentiated from prior art mono-chloro-2-aminotetralins in U.S. Patent 3,919,316. The patent states that while 6-chloro-2-aminotetralin was a known rigid analog of 4-chloroamphetamine, the dichloro compounds had not previously been prepared [1]. In comparative in vivo experiments, 6-chloro-2-aminotetralin reduced rat brain 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels, but was 'somewhat less potent in this regard than 4-chloroamphetamine' [1]. The patent thus establishes the dichloro variants as a new chemical class with distinct pharmacological properties compared to the mono-chloro baseline.
| Evidence Dimension | Chemical composition and in vivo pharmacological activity (rat brain serotonin depletion) |
|---|---|
| Target Compound Data | 5,6-dichloro-2-aminotetralin (DCAT core); activity as an inhibitor of various enzyme systems, including NMT [1] |
| Comparator Or Baseline | 6-chloro-2-aminotetralin, which reduced 5-HT and 5-HIAA in rat brain but was 'somewhat less potent' than 4-chloroamphetamine [1] |
| Quantified Difference | Dichloro substitution represents a new composition of matter distinct from all mono-chloro analogs; specific potency values for DCAT are not publicly disclosed in the available patent abstract |
| Conditions | In vivo rat brain neurochemistry assays (serotonin pathway), as described in the patent background [1] |
Why This Matters
For procurement, this establishes that DCAT Maleate is not interchangeable with more common mono-chloro-2-aminotetralins; the dichloro configuration is a patent-protected, structurally unique entity with its own SAR profile.
- [1] Molloy, B.B. 2-Aminodichlorotetralins. U.S. Patent 3,919,316, November 11, 1975. View Source
